N-((1-nicotinoylpiperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide
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Overview
Description
“N-((1-nicotinoylpiperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide” is a complex organic compound that features a combination of nicotinoyl, piperidinyl, tolyl, and methanesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1-nicotinoylpiperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Nicotinoylpiperidine: This step involves the reaction of nicotinic acid with piperidine under dehydrating conditions to form nicotinoylpiperidine.
Methylation: The nicotinoylpiperidine is then methylated using a suitable methylating agent such as methyl iodide.
Sulfonamide Formation: The methylated product is reacted with methanesulfonyl chloride in the presence of a base like triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-((1-nicotinoylpiperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “N-((1-nicotinoylpiperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide” can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound might be investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, depending on its mechanism of action.
Industry
In industrial applications, “this compound” could be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which “N-((1-nicotinoylpiperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide” exerts its effects would depend on its interaction with molecular targets. This might involve binding to specific receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The exact pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Nicotinoylpiperidine derivatives: Compounds with similar nicotinoyl and piperidine structures.
Tolylmethanesulfonamide derivatives: Compounds with similar tolyl and methanesulfonamide structures.
Uniqueness
The uniqueness of “N-((1-nicotinoylpiperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide” lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This could make it particularly valuable in certain applications where other similar compounds are less effective.
Properties
IUPAC Name |
1-(3-methylphenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-16-4-2-5-18(12-16)15-27(25,26)22-13-17-7-10-23(11-8-17)20(24)19-6-3-9-21-14-19/h2-6,9,12,14,17,22H,7-8,10-11,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSPKXXDHCEKPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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